An In-depth Technical Guide to 4-Hydroxy-1-indanone: Chemical Properties and Structure
An In-depth Technical Guide to 4-Hydroxy-1-indanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Hydroxy-1-indanone (CAS No: 40731-98-4). This hydroxylated indanone derivative is a significant intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a fused benzene and cyclopentanone ring system with both a hydroxyl and a ketone functional group, makes it a versatile building block in medicinal chemistry.[2][3]
Chemical and Physical Properties
4-Hydroxy-1-indanone typically appears as a white to light yellow or tan crystalline powder.[1] The presence of the hydroxyl group allows it to participate in hydrogen bonding, influencing its physical properties like melting point and solubility. The compound's reactivity is characterized by the electrophilic nature of the carbonyl group and the nucleophilic character of the hydroxyl group.
A summary of its key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | |
| Melting Point | 242-244 °C | |
| Boiling Point | 307.6 ± 31.0 °C (Predicted) | |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) | |
| pKa | 9.22 ± 0.20 (Predicted) | |
| Solubility | Soluble in ethanol (25 mg/ml), DMSO, PEG300, Corn Oil. |
Chemical Structure and Identifiers
4-Hydroxy-1-indanone is an organic compound built on an indanone framework, which consists of a benzene ring fused to a cyclopentanone ring. The hydroxyl (-OH) group is located at the 4-position of this fused ring system.
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IUPAC Name: 4-hydroxy-2,3-dihydroinden-1-one
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SMILES: C1(=O)C2=C(C(O)=CC=C2)CC1
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InChI: InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2
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InChIKey: CKSCMRNFDBWFND-UHFFFAOYSA-N
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 4-Hydroxy-1-indanone are crucial for its application in research and development.
Synthesis of 4-Hydroxy-1-indanone
A common synthetic route involves the cyclization of an intermediate derived from dihydrocoumarin.
Method 1: Friedel-Crafts Cyclization
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Reaction Setup: A mixture of aluminum chloride and sodium chloride is stirred and heated to 150 °C until a melt is formed.
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Reagent Addition: Hydrogenated cinnamic acid lactone (dihydrocoumarin) is added dropwise to the molten salt mixture.
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Reaction Conditions: The reaction temperature is increased to 200 °C and maintained with continuous stirring for 1 hour.
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Workup and Isolation: After cooling to room temperature, the reaction mixture is slowly poured into ice water.
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Purification: The resulting crude product is collected by filtration and purified by recrystallization to yield 4-hydroxy-1-indanone as a solid.
Method 2: Polyphosphoric Acid Cyclization
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Intermediate Preparation: Dihydrocoumarin is hydrolyzed using 6M hydrochloric acid by heating at 100 °C for 3-5 hours to produce an intermediate. The solid intermediate is isolated by filtration.
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Cyclization: The intermediate undergoes a cyclization reaction with polyphosphoric acid, catalyzed by a strong acid resin, to yield 4-hydroxy-1-indanone.
Spectroscopic Characterization
The structure of 4-Hydroxy-1-indanone is confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample is dissolved in a deuterated solvent such as DMSO-d6 or CDCl₃, with tetramethylsilane (TMS) added as an internal standard.
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¹H NMR Analysis: The proton NMR spectrum provides key structural information. For example, in CDCl₃, characteristic peaks are observed around 7.4 ppm (aromatic), 5.46 ppm (hydroxyl), and 2.6-3.1 ppm (aliphatic methylene protons). In DMSO-d6, the hydroxyl proton appears around 9.98 ppm.
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¹³C NMR Analysis: The carbon spectrum confirms the carbon framework, with the carbonyl carbon signal appearing significantly downfield.
2. Mass Spectrometry (MS)
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Method: Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Analysis: In ESI positive ion mode, the compound is detected as its protonated molecule [M+H]⁺ at m/z 149.5. The molecular ion peak [M]⁺ is observed at m/z 148.
3. Infrared (IR) Spectroscopy
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Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.
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Analysis: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) group of the ketone and a broad band corresponding to the hydroxyl (O-H) group. Aromatic C-H and C=C stretching vibrations are also observed.
Biological Activity and Signaling Pathways
While specific signaling pathways for 4-Hydroxy-1-indanone are not extensively documented, the broader class of indanone derivatives is recognized for significant biological activities, including anticancer, antimicrobial, antiviral, and anti-Alzheimer properties. The well-known drug Donepezil, an acetylcholinesterase inhibitor for treating Alzheimer's disease, features an indanone core, highlighting the therapeutic potential of this scaffold.
The biological effects of indanone derivatives are often mediated through the modulation of key intracellular signaling pathways. For instance, the anticancer activities of some derivatives have been linked to the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell cycle progression, apoptosis, and proliferation. The neuroprotective effects of other indanones are associated with the inhibition of acetylcholinesterase (AChE).
The diagram below illustrates a generalized representation of a signaling pathway that can be modulated by biologically active small molecules like indanone derivatives.
